molecular formula C16H22N2O3 B12264792 N-cyclopropyl-4-[(3-methoxyphenyl)methyl]morpholine-2-carboxamide

N-cyclopropyl-4-[(3-methoxyphenyl)methyl]morpholine-2-carboxamide

Cat. No.: B12264792
M. Wt: 290.36 g/mol
InChI Key: IXJAXNNEKXYYBC-UHFFFAOYSA-N
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Description

N-cyclopropyl-4-[(3-methoxyphenyl)methyl]morpholine-2-carboxamide is a synthetic organic compound that belongs to the class of morpholine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-4-[(3-methoxyphenyl)methyl]morpholine-2-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. The process may include steps such as:

    Batch or continuous flow reactors: To control reaction parameters and improve efficiency.

    Purification techniques: Such as crystallization, distillation, or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-4-[(3-methoxyphenyl)methyl]morpholine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate solvent and temperature conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example:

    Oxidation: Formation of oxidized derivatives such as carboxylic acids or ketones.

    Reduction: Formation of reduced derivatives such as alcohols or amines.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

N-cyclopropyl-4-[(3-methoxyphenyl)methyl]morpholine-2-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.

    Industry: Utilized in the development of new materials, catalysts, or other industrial applications.

Mechanism of Action

The mechanism of action of N-cyclopropyl-4-[(3-methoxyphenyl)methyl]morpholine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to receptors: Interacting with specific receptors or enzymes to modulate their activity.

    Inhibition of enzymes: Inhibiting the activity of enzymes involved in various biochemical pathways.

    Modulation of signaling pathways: Affecting cellular signaling pathways to produce specific biological effects.

Comparison with Similar Compounds

N-cyclopropyl-4-[(3-methoxyphenyl)methyl]morpholine-2-carboxamide can be compared with other similar compounds, such as:

Properties

Molecular Formula

C16H22N2O3

Molecular Weight

290.36 g/mol

IUPAC Name

N-cyclopropyl-4-[(3-methoxyphenyl)methyl]morpholine-2-carboxamide

InChI

InChI=1S/C16H22N2O3/c1-20-14-4-2-3-12(9-14)10-18-7-8-21-15(11-18)16(19)17-13-5-6-13/h2-4,9,13,15H,5-8,10-11H2,1H3,(H,17,19)

InChI Key

IXJAXNNEKXYYBC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)CN2CCOC(C2)C(=O)NC3CC3

Origin of Product

United States

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